N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride
Description
N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride is a sulfonamide derivative characterized by a benzenesulfonamide group linked to a 4-(2-aminoethyl)phenyl substituent, with a hydrochloride counterion. Key properties include:
- Molecular formula: C₁₄H₁₇ClN₂O₂S (calculated).
- Molecular weight: 312.82 g/mol (calculated).
- Structural features: Two aromatic rings (benzenesulfonamide and substituted phenyl), an aminoethyl side chain, and a hydrochloride salt.
However, safety precautions are critical due to the hydrochloride salt, which may pose handling risks similar to related compounds .
Properties
IUPAC Name |
N-[4-(2-aminoethyl)phenyl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S.ClH/c15-11-10-12-6-8-13(9-7-12)16-19(17,18)14-4-2-1-3-5-14;/h1-9,16H,10-11,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDLTUFGCBOTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride typically involves the reaction of 4-(2-aminoethyl)benzenesulfonamide with hydrochloric acid. The process begins with the preparation of 4-(2-aminoethyl)benzenesulfonamide, which is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining a controlled temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, often involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced amine derivatives, and substituted sulfonamide compounds .
Scientific Research Applications
Antidiabetic Properties
N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride serves as an essential intermediate in the synthesis of sulfonylurea drugs, which are widely used for managing type II diabetes. Compounds such as glipizide and glimepiride are derived from this sulfonamide structure, demonstrating significant hypoglycemic effects by stimulating insulin secretion from pancreatic β-cells .
Anticancer Activity
Recent studies have indicated that derivatives of AEBSF exhibit promising anticancer properties through mechanisms such as the inhibition of carbonic anhydrase isozymes. For instance, certain sulfonamide analogs have shown selective inhibition against CA IX, a target associated with tumor growth and metastasis . In vitro assays revealed that these compounds could induce apoptosis in cancer cell lines, suggesting their potential role in cancer therapy.
Antibacterial Properties
The antibacterial efficacy of AEBSF has also been explored. It has demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The compound's ability to disrupt bacterial growth makes it a candidate for developing new antibiotics .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects by covalently modifying the hydroxyl group of serine residues in proteases, forming a stable sulfonyl enzyme derivative. This modification inhibits the protease activity, preventing the breakdown of proteins. The molecular targets include serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin. The pathways involved in its mechanism of action include the inhibition of protease-mediated signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride with three analogous sulfonamide derivatives, highlighting structural and functional differences:
Key Observations:
Functional Group Variations: The primary compound’s sulfonamide group contrasts with AEBSF’s sulfonyl fluoride, which is more reactive and hazardous due to HF release . The piperidine substituent in the third compound introduces a cyclic amine, likely improving membrane permeability compared to the linear aminoethyl group in the primary compound .
Safety Profiles :
- AEBSF’s hazards (skin corrosion, HF release) are more severe than those of typical sulfonamides, emphasizing the importance of functional group considerations in safety protocols .
Biological Activity
N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride, often referred to as a benzenesulfonamide derivative, has garnered attention due to its diverse biological activities, particularly in the fields of oncology and cardiovascular research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.
This compound primarily functions as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play critical roles in regulating pH and bicarbonate levels in tissues, which are essential for cancer cell proliferation and survival. The inhibition of these CAs can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Key Findings:
- Inhibition Potency : Studies indicate that this compound exhibits nanomolar affinities for CA IX, making it a promising candidate for targeted cancer therapies .
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with significant increases in annexin V-FITC positive apoptotic cells .
2. Biological Activity in Cancer Research
The compound's anti-cancer properties have been evaluated through various in vitro studies:
- Anti-Proliferative Effects : In a study involving several breast cancer cell lines, this compound demonstrated significant anti-proliferative effects at concentrations ranging from 1.52 to 6.31 μM .
- Selectivity : The compound showed a selectivity index favoring cancer cells over normal cells, indicating its potential for minimizing side effects in therapeutic applications .
Table 1: Summary of Anti-Cancer Activity
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 1.52 - 6.31 | 5.5 - 17.5 |
| MCF-7 | Not specified | Not specified |
| MCF-10A (normal) | Not specified | Not specified |
3. Cardiovascular Effects
Recent studies have also explored the cardiovascular implications of this compound:
- Perfusion Pressure Reduction : In isolated rat heart models, this compound significantly decreased perfusion pressure in a time-dependent manner, suggesting potential applications in managing hypertension .
- Calcium Channel Interaction : Theoretical models indicated that the compound may interact with calcium channels, further influencing coronary resistance and perfusion dynamics .
Table 2: Cardiovascular Activity
| Parameter | Effect |
|---|---|
| Perfusion Pressure | Decreased significantly (p < 0.05) |
| Coronary Resistance | Decreased compared to controls |
4. Research Case Studies
Several studies have investigated the compound's biological activity:
- A study focused on the synthesis and evaluation of various benzenesulfonamide derivatives found that this compound exhibited potent inhibition against CA IX with an IC50 value ranging from 10.93 to 25.06 nM .
- Another investigation highlighted its selectivity for CA IX over CA II, reinforcing its potential as a targeted therapy for cancers expressing these isoforms .
5. Pharmacokinetics and Safety Profile
While promising results have emerged regarding the biological activity of this compound, further research is necessary to elucidate its pharmacokinetic properties and safety profile:
- ADMET Studies : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable pharmacokinetic characteristics; however, detailed evaluations are required to confirm these findings .
- Toxicity Assessments : Future studies should also focus on long-term toxicity assessments to ensure safety for potential clinical applications.
Q & A
Q. What are the recommended synthetic routes for preparing N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride?
Methodological Answer: The compound can be synthesized via a multi-step approach:
- Step 1: Boc protection of the primary amine in the 2-aminoethyl group to prevent unwanted side reactions during coupling.
- Step 2: Sulfonylation of the aromatic ring using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 3: Deprotection of the Boc group using HCl in dioxane or TFA, yielding the hydrochloride salt.
- Step 4: Purification via recrystallization or reverse-phase HPLC to achieve ≥98% purity .
Key Considerations: Optimize reaction stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and monitor reaction progress via TLC or LC-MS.
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 300–400 MHz instruments with DMSO-d6 as the solvent. Key signals include aromatic protons (δ 7.5–8.0 ppm) and the ethylenediamine moiety (δ 2.8–3.5 ppm for CH2 groups) .
- Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode to confirm the molecular ion peak (e.g., [M+H]+ at m/z 325.1).
- Elemental Analysis: Verify C, H, N, and S content within ±0.4% of theoretical values.
- HPLC: Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm to assess purity .
Q. What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability: The compound is hygroscopic and sensitive to prolonged exposure to air. Store under inert gas (argon) in sealed vials at -20°C to prevent decomposition .
- Handling: Avoid contact with glass surfaces (risk of fluoride release under acidic conditions) . Use plastic or PTFE-coated tools for transfers.
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Core Modifications:
- Aromatic Ring: Introduce electron-withdrawing groups (e.g., -Cl, -CF3) to enhance sulfonamide reactivity.
- Ethylenediamine Chain: Replace the primary amine with secondary or tertiary amines to alter solubility and bioavailability.
- Assays:
- In Vitro Binding: Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., enzymes or receptors).
- Cellular Uptake: Radiolabel the compound (e.g., with tritium) and quantify intracellular accumulation in cell lines .
- Data Interpretation: Correlate substituent effects with bioactivity using multivariate regression analysis .
Q. What crystallographic techniques are suitable for analyzing this compound’s solid-state structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethanol/water (1:1). The hydrochloride salt forms intermolecular N–H⋯Cl and O–H⋯O hydrogen bonds, stabilizing the lattice .
- Key Parameters:
- Powder XRD: Compare experimental patterns with simulated data from SCXRD to confirm phase purity.
Q. How should researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Purity Validation: Re-analyze disputed batches via HPLC and ICP-MS to rule out metal contamination.
- Assay Reproducibility:
- Use orthogonal assays (e.g., fluorescence polarization + enzymatic activity assays) to cross-validate results.
- Standardize cell culture conditions (e.g., serum-free media to avoid protein binding interference) .
- Statistical Analysis: Apply Bland-Altman plots to assess inter-lab variability in IC50 measurements.
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Spill Management: Neutralize acid-sensitive spills with sodium bicarbonate before disposal.
- Waste Disposal: Incinerate waste at >1000°C in licensed facilities to prevent HF release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
